Cas no 2138178-40-0 (1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one)
![1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2138178-40-0x500.png)
1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-803044
- 2138178-40-0
- 1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one
- 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one
-
- インチ: 1S/C12H14O2/c1-4-14-10(3)12-7-5-6-11(8-12)9(2)13/h5-8H,3-4H2,1-2H3
- InChIKey: ZKIROLAZSLUVOU-UHFFFAOYSA-N
- SMILES: O(CC)C(=C)C1C=CC=C(C(C)=O)C=1
計算された属性
- 精确分子量: 190.099379685g/mol
- 同位素质量: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 26.3Ų
1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803044-1.0g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 1.0g |
$770.0 | 2024-05-21 | |
Enamine | EN300-803044-0.5g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 0.5g |
$739.0 | 2024-05-21 | |
Enamine | EN300-803044-0.1g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 0.1g |
$678.0 | 2024-05-21 | |
Enamine | EN300-803044-0.05g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 0.05g |
$647.0 | 2024-05-21 | |
Enamine | EN300-803044-2.5g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
Enamine | EN300-803044-0.25g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
Enamine | EN300-803044-5.0g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
Enamine | EN300-803044-10.0g |
1-[3-(1-ethoxyethenyl)phenyl]ethan-1-one |
2138178-40-0 | 95% | 10.0g |
$3315.0 | 2024-05-21 |
1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-oneに関する追加情報
Introduction to 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one (CAS No. 2138178-40-0)
1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2138178-40-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl ring substituted with a (1-ethoxyethenyl) group and an acetyl moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and alkenyl functional groups makes it a versatile scaffold for further chemical modifications, enabling its exploration in various synthetic pathways and applications.
The compound's structure, characterized by a benzene ring connected to an ethylidene group with an ethoxy substituent, suggests potential interactions with biological targets. Such structural motifs are often investigated for their roles in modulating enzyme activity, receptor binding, and other pharmacophoric interactions. In recent years, the development of novel therapeutic agents has relied heavily on the synthesis of structurally diverse molecules, and 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one represents a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential utility in the synthesis of more complex molecules. The acetyl group at the terminal position of the ethylidene chain can be readily modified through various chemical reactions, such as esterification, amidation, or reduction, allowing for the creation of derivatives with tailored properties. This flexibility makes it an attractive building block for medicinal chemists seeking to develop new drug candidates.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising scaffolds like 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one. By leveraging high-throughput virtual screening techniques, researchers can rapidly assess the binding affinity of this compound to various biological targets, thereby accelerating the drug discovery process. Such methodologies have been instrumental in identifying novel leads for diseases ranging from oncology to neurodegenerative disorders.
In addition to its synthetic utility, 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one has shown promise in preliminary biological assays. Studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. For instance, modifications to the phenyl ring or the ethoxyethenyl side chain could enhance binding affinity or selectivity, leading to more effective therapeutic outcomes. These findings underscore the importance of continued research into this class of molecules.
The development of novel synthetic methodologies is another area where 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one has made significant contributions. Recent publications have described innovative approaches for constructing complex heterocyclic frameworks incorporating this scaffold. These methods often involve multi-step reactions that showcase the compound's ability to serve as a versatile intermediate. Such advancements not only expand the synthetic toolbox but also provide new opportunities for exploring its biological potential.
From a regulatory perspective, ensuring the quality and consistency of 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one is paramount for its use in pharmaceutical applications. stringent quality control measures must be implemented throughout its synthesis and purification processes to guarantee batch-to-batch reproducibility. This includes rigorous analytical testing using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These measures are essential for meeting regulatory standards and ensuring the safety and efficacy of any derivative compounds developed from this scaffold.
The future prospects for 1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one are vast and multifaceted. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. Whether through further derivatization or exploration in novel therapeutic contexts, its role in advancing chemical biology is undeniable. Researchers worldwide are poised to harness its potential, driving innovation in both academic and industrial settings.
2138178-40-0 (1-[3-(1-Ethoxyethenyl)phenyl]ethan-1-one) Related Products
- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)
- 876685-48-2(N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)
- 1367942-23-1(5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)
- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)
- 2188202-85-7(8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane)
- 1396554-92-9(N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5-oxo-1,4-thiazepane-3-carboxamide)
- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2229012-51-3(5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile)
- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)




